![molecular formula C10H8ClN3S B1468457 3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole CAS No. 1249583-78-5](/img/structure/B1468457.png)
3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole
Overview
Description
3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole (3C4IT) is a five-membered heterocyclic compound with a nitrogen-containing ring structure. It is a highly versatile compound with a range of applications in scientific research, particularly in the field of organic chemistry. 3C4IT is used as a building block for the synthesis of various compounds, and it is also used as a reagent in a range of chemical reactions. In addition, 3C4IT has recently been studied for its potential applications in biochemistry and physiology, as it has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Pharmaceutical Research: IKZF2-Dependent Disease Treatment
This compound has been identified as a potential therapeutic agent for diseases dependent on the IKAROS Family Zinc Finger 2 (IKZF2) protein. The modification of this protein’s levels is believed to ameliorate conditions such as certain cancers and autoimmune diseases .
Prodrug Development
The chemical structure of 3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole allows it to be used as a prodrug. Prodrugs are compounds that undergo metabolic conversion within the body to release the active drug, enhancing its delivery and efficacy .
Cancer Therapeutics
Research indicates that derivatives of this compound could be used in combinatory methods to improve the therapeutic benefits of cancer treatments. This includes enhancing the efficacy of monotherapy or reducing side effects associated with cancer treatment .
Synthetic Chemistry
The compound serves as a key intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules that have applications in medicinal chemistry and drug development .
properties
IUPAC Name |
3-chloro-4-(1,3-dihydroisoindol-2-yl)-1,2,5-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3S/c11-9-10(13-15-12-9)14-5-7-3-1-2-4-8(7)6-14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJBMJUQJGPMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NSN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(isoindolin-2-yl)-1,2,5-thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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